4-{3,5-Bisnitro-2-thienyl}pyrimidine

Description

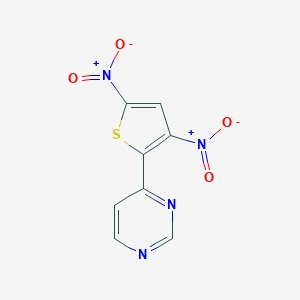

4-{3,5-Bisnitro-2-thienyl}pyrimidine is a pyrimidine derivative featuring a thienyl ring substituted with two nitro groups at the 3- and 5-positions, attached to the pyrimidine core at position 4. Its molecular structure combines the electron-deficient pyrimidine ring with the electron-withdrawing nitro groups on the thienyl moiety, resulting in a highly electrophilic system. However, its sensitivity to thermal or mechanical stress, typical of nitro-substituted compounds, necessitates careful handling.

Properties

Molecular Formula |

C8H4N4O4S |

|---|---|

Molecular Weight |

252.21g/mol |

IUPAC Name |

4-(3,5-dinitrothiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C8H4N4O4S/c13-11(14)6-3-7(12(15)16)17-8(6)5-1-2-9-4-10-5/h1-4H |

InChI Key |

ITTNRQCARBZTKC-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CN=CN=C1C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-{3,5-Bisnitro-2-thienyl}pyrimidine becomes evident when compared to related pyrimidine derivatives, particularly the pyrazolo[3,4-d]pyrimidine family illustrated in Figure 15 of the provided evidence . Below is a detailed analysis:

Structural Differences

- Core Architecture: Unlike pyrazolo[3,4-d]pyrimidines (fused bicyclic systems), the target compound is a monocyclic pyrimidine with a substituted thienyl group.

- Substituent Chemistry: The 3,5-dinitrothienyl group introduces strong electron-withdrawing effects, contrasting with substituents in pyrazolo[3,4-d]pyrimidines such as phenylamino (Compound A), hydroxylamino (Compound B), or thiopyrazolo (Compound C) . These differences significantly impact electronic properties and reactivity.

Key Property Comparisons

- Reactivity: The target compound’s nitro groups enhance electrophilicity, favoring nucleophilic aromatic substitution—unlike Compounds A or J, which exhibit reactivity dominated by amino or steric effects.

- Stability : Nitro groups reduce thermal stability compared to Compounds G (acetohydride derivatives) or I (benzylidene derivatives), which benefit from stabilizing hydrogen bonds or extended conjugation .

- Solubility: The hydrophobic thienyl and nitro groups limit solubility in polar solvents, contrasting with hydroxylamino (Compound B) or thiopyrazolo (Compound C) derivatives, which show improved aqueous solubility.

Pharmacological and Functional Potential

- Pyrazolo[3,4-d]pyrimidines like Compound J are established kinase inhibitors due to their planar fused rings and hydrogen-bonding capabilities .

- In materials science, the nitro groups could enable applications in explosives or catalysts, diverging from the optoelectronic uses of imidazole-substituted (Compound F) or benzylidene derivatives (Compound I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.